molecular formula C23H19ClF3N5O B12384745 Dgk|A-IN-8

Dgk|A-IN-8

Katalognummer: B12384745
Molekulargewicht: 473.9 g/mol
InChI-Schlüssel: AZQWRUDQALWXQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dgk|A-IN-8 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in various cellular processes by converting diacylglycerol (DAG) to phosphatidic acid (PA). This compound has shown significant potential in the research of cancer, particularly solid tumors, and viral infections, including HIV and hepatitis B virus .

Vorbereitungsmethoden

The synthesis of Dgk|A-IN-8 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Dgk|A-IN-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

Dgk|A-IN-8 exerts its effects by inhibiting the activity of DGKα, which is responsible for converting diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of DAG, which acts as a second messenger in various signaling pathways. The increased levels of DAG enhance intracellular signaling, promoting immune cell activation and potentially delaying T cell exhaustion . The molecular targets and pathways involved include the Ras/ERK/AP-1 pathway, which is crucial for T cell activation and function .

Vergleich Mit ähnlichen Verbindungen

Dgk|A-IN-8 is unique among DGKα inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its specific application in cancer and viral infection research, making it a valuable tool for understanding and potentially treating these conditions.

Eigenschaften

Molekularformel

C23H19ClF3N5O

Molekulargewicht

473.9 g/mol

IUPAC-Name

4-[3-[(8-chloro-1-methyltriazolo[4,5-c]isoquinolin-5-yl)-(2,2-difluoroethyl)amino]-5-fluorophenyl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C23H19ClF3N5O/c1-23(2,33)7-6-13-8-15(25)11-16(9-13)32(12-19(26)27)22-17-5-4-14(24)10-18(17)20-21(28-22)29-30-31(20)3/h4-5,8-11,19,33H,12H2,1-3H3

InChI-Schlüssel

AZQWRUDQALWXQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#CC1=CC(=CC(=C1)F)N(CC(F)F)C2=NC3=C(C4=C2C=CC(=C4)Cl)N(N=N3)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.